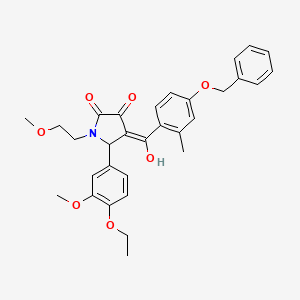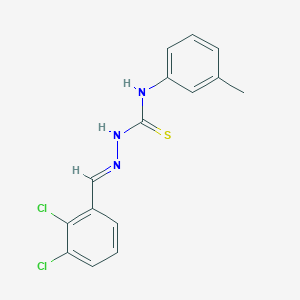
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate est un composé organique complexe de formule moléculaire C28H30N2O5 et de masse moléculaire 474,562 . Ce composé fait partie d'une collection de produits chimiques rares et uniques utilisés principalement dans la recherche en découverte précoce .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate implique plusieurs étapes, notamment la réaction du 4-butylphénol avec l'anhydride acétique pour former le chlorure de 4-butylphénoxyacétyle. Cet intermédiaire est ensuite mis à réagir avec la carbohydrazide pour former le dérivé carbohydrazonoyle. Enfin, ce dérivé est couplé au 2-éthoxyphényl 4-éthoxybenzoate dans des conditions spécifiques pour donner le composé cible .
Méthodes de production industrielle
la synthèse implique généralement des techniques de chimie organique standard telles que le reflux, la distillation et la chromatographie pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes phénoxy et éthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF) pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction pourrait produire des alcools .
Applications de la recherche scientifique
Le 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans la découverte et le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Applications De Recherche Scientifique
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-éthoxybenzoate : Structure similaire avec un groupe méthoxy au lieu d'un groupe éthoxy.
4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)phényl benzoate : Manque les groupes éthoxy présents dans le composé cible.
Unicité
Le 4-(2-((4-Butylphénoxy)acétyl)carbohydrazonoyl)-2-éthoxyphényl 4-éthoxybenzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
765276-35-5 |
|---|---|
Formule moléculaire |
C30H34N2O6 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H34N2O6/c1-4-7-8-22-9-14-26(15-10-22)37-21-29(33)32-31-20-23-11-18-27(28(19-23)36-6-3)38-30(34)24-12-16-25(17-13-24)35-5-2/h9-20H,4-8,21H2,1-3H3,(H,32,33)/b31-20+ |
Clé InChI |
INAINLMJFHZGIO-AJBULDERSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)
![2-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12013433.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)
![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)




![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12013514.png)

![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
